molecular formula C12H22ClNO4 B3114258 (4r)-4-Cyclohexylmethyl-d-glutamic acid hcl CAS No. 2007916-62-1

(4r)-4-Cyclohexylmethyl-d-glutamic acid hcl

Cat. No.: B3114258
CAS No.: 2007916-62-1
M. Wt: 279.76
InChI Key: XFRQYYUPDCXYCY-DHTOPLTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride is a chemical compound with potential applications in various fields of science and industry. It is a derivative of glutamic acid, an amino acid that plays a crucial role in the central nervous system as a neurotransmitter. The addition of a cyclohexylmethyl group to the glutamic acid structure enhances its chemical properties, making it a subject of interest for researchers.

Scientific Research Applications

(4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available d-glutamic acid.

    Protection of Functional Groups: The amino and carboxyl groups of d-glutamic acid are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Cyclohexylmethyl Group: The protected d-glutamic acid is then reacted with cyclohexylmethyl halide under basic conditions to introduce the cyclohexylmethyl group.

    Deprotection: The protecting groups are removed to yield (4r)-4-Cyclohexylmethyl-d-glutamic acid.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of (4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of (4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at glutamate receptors, influencing neurotransmitter release and synaptic plasticity. The cyclohexylmethyl group enhances its binding affinity and selectivity for these receptors, leading to its unique pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethyl-d-glutamic acid: Lacks the hydrochloride salt form.

    Cyclohexylmethyl-l-glutamic acid: The l-isomer of the compound.

    Cyclohexylmethyl-d-aspartic acid: Similar structure but with an aspartic acid backbone.

Uniqueness

(4r)-4-Cyclohexylmethyl-d-glutamic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R,4R)-2-amino-4-(cyclohexylmethyl)pentanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h8-10H,1-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQYYUPDCXYCY-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.